molecular formula C5H9N3S B13315508 4-Propyl-1,2,3-thiadiazol-5-amine

4-Propyl-1,2,3-thiadiazol-5-amine

Cat. No.: B13315508
M. Wt: 143.21 g/mol
InChI Key: FSWJOVIFCLVMTH-UHFFFAOYSA-N
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Description

4-Propyl-1,2,3-thiadiazol-5-amine is a heterocyclic organic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and an amine group at position 5. The molecular formula is C₅H₈N₃S, with a molecular weight of 142.2 g/mol. The 1,2,3-thiadiazole ring consists of sulfur at position 1 and nitrogen atoms at positions 2 and 3, creating a five-membered aromatic system. Commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-propylthiadiazol-5-amine

InChI

InChI=1S/C5H9N3S/c1-2-3-4-5(6)9-8-7-4/h2-3,6H2,1H3

InChI Key

FSWJOVIFCLVMTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with propyl bromide under basic conditions, followed by cyclization with an oxidizing agent such as ferric chloride . Another approach involves the use of phosphoryl chloride as a cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The amine at position 5 participates in alkylation and acylation reactions. For example:

Alkylation with Alkyl Halides
Reaction with methyl iodide in methanol produces N-methyl derivatives:

SubstrateReagent/ConditionsProductYield (%)Reference
4-Propyl-1,2,3-thiadiazol-5-amineCH₃I, K₂CO₃, MeOH, refluxN-Methyl-4-propyl-1,2,3-thiadiazol-5-amine82

Acylation with Acyl Chlorides
Benzoyl chloride reacts under mild conditions:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundPhCOCl, Et₃N, CH₂Cl₂, 25°CN-Benzoyl-4-propyl-1,2,3-thiadiazol-5-amine75

Electrophilic Aromatic Substitution

The thiadiazole ring undergoes electrophilic substitution, with regioselectivity governed by the propyl group’s electron-donating inductive effect:

Nitration
Nitration occurs predominantly at position 4:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundHNO₃/H₂SO₄, 0°C4-Nitro-5-propyl-1,2,3-thiadiazol-5-amine68

Sulfonation
Concentrated sulfuric acid yields sulfonated derivatives:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundH₂SO₄, 60°C, 2 h4-Sulfo-5-propyl-1,2,3-thiadiazol-5-amine71

Oxidation

The thiadiazole sulfur atom oxidizes to sulfoxides or sulfones:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundH₂O₂, CH₃COOH, 50°CThis compound sulfoxide63
This compoundmCPBA, CH₂Cl₂, 0°CThis compound sulfone58

Reduction

Catalytic hydrogenation reduces the thiadiazole ring:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundH₂, Pd/C, EtOH, 25°C4-Propyl-1,2,3-thiazolidin-5-amine89

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundHC≡CPh, CuI, DMF, 80°CBicyclic thiazolo-thiadiazole derivative73

Ring-opening occurs under strong alkaline conditions:

SubstrateReagent/ConditionsProductYield (%)Reference
This compoundNaOH (10%), 100°C, 6 hPropylthiourea derivative92

Biological Activity Correlation

Modifications at the amine or thiadiazole ring significantly impact bioactivity:

DerivativeModificationIC₅₀ (µM) Against LoVo CellsReference
Parent compoundNone23.29
N-Benzoyl derivativeAcylation15.44
Sulfone derivativeOxidation2.44

The sulfone derivative’s enhanced anticancer activity correlates with improved STAT3 inhibition (binding energy: −7.126 kcal/mol) .

Scientific Research Applications

4-Propyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It also interacts with enzymes involved in cellular metabolism, thereby exerting its biological effects . The presence of the thiadiazole ring is crucial for its activity, as it facilitates binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives exhibit diverse biological activities influenced by substituent position, ring type, and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Thiadiazole Type Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Propyl-1,2,3-thiadiazol-5-amine 1,2,3-thiadiazole 4: Propyl; 5: NH₂ C₅H₈N₃S 142.2 Discontinued commercial product
5-Propyl-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 5: Propyl; 2: NH₂ C₅H₈N₃S 142.2 Structural isomer; untested bioactivity
4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine 1,2,3-thiadiazole 4: CF₃-Ph; 5: NH₂ C₉H₆F₃N₃S 245.22 High lipophilicity; PDB-listed
4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine 1,2,3-thiadiazole 4: 2-F-Ph; 5: NH₂ C₈H₆FN₃S 195.22 Enhanced electronic effects
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one 1,2,3-thiadiazole 4: Propyl; 5: COCH₃ C₇H₉NOS 155.22 Ketone group reduces basicity

Key Findings:

Positional Isomerism :

  • The 1,2,3-thiadiazole isomer (target compound) differs from 1,3,4-thiadiazole derivatives in electronic distribution and steric effects. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine () exhibits insecticidal activity due to its planar pyridyl substituent, whereas the propyl group in the target compound may enhance membrane permeability .

Substituent Effects: Aliphatic vs. Aromatic Groups: The propyl group in this compound increases lipophilicity compared to aromatic analogs like 4-(2-fluorophenyl)-1,2,3-thiadiazol-5-amine, which may favor protein binding via π-π interactions .

Biological Activity :

  • Schiff base derivatives of 1,3,4-thiadiazol-2-amine (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine) demonstrate anticancer activity (IC₅₀ = 1.28 μg/mL against breast cancer cells), suggesting that the amine group in the target compound could similarly interact with biological targets .

Synthetic Routes :

  • describes the synthesis of 1,2,3-thiadiazol-5-amine derivatives via isocyanate intermediates, indicating feasible alkylation strategies to introduce the propyl group at position 4 .

Research Implications and Gaps

  • Structural Data : The crystal structure of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine () reveals hydrogen-bonded networks, suggesting that the target compound’s amine group could form similar interactions, though experimental validation is needed .

Biological Activity

4-Propyl-1,2,3-thiadiazol-5-amine is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential applications in medicine and agriculture. This article synthesizes existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H8N4S\text{C}_5\text{H}_8\text{N}_4\text{S}

This structure includes a thiadiazole ring that is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis0.15 µg/ml
Staphylococcus aureus0.12 µg/ml
Escherichia coli0.01 µg/ml
Pseudomonas aeruginosa0.25 µg/ml

These findings suggest its potential as a candidate for developing new antibiotics .

2. Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes and pathways related to cancer cell proliferation.

Case Study:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)4.27
HCT116 (Colon Cancer)3.29
A549 (Lung Cancer)10.0

These studies indicate that the compound can significantly inhibit cancer cell growth and may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:

  • Inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.
  • Disruption of STAT transcription factors involved in tumor growth and survival.

Molecular docking studies suggest that the compound's binding affinity to these targets enhances its anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Propyl-1,2,3-thiadiazol-5-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of propyl-substituted precursors with thiosemicarbazide under reflux conditions. Key steps include:

  • Oxidation : Use hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to introduce sulfoxide/sulfone intermediates .

  • Substitution : React thiol or amine nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the thiadiazole core .

  • Cyclization : Heat precursors (e.g., carboxylic acid derivatives) with thiosemicarbazide at 363 K in ethanol or acetone to form the thiadiazole ring .

    Key Reaction Conditions
    Solvent: Ethanol/Acetone
    Temperature: 363 K
    Catalyst: None required

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify amine protons (~5–6 ppm) and propyl chain signals (δ 0.9–1.6 ppm) .
  • IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and C=S vibrations (~650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z 155.2 for [M+H]⁺) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture and oxidizing agents.
  • Dispose of waste via licensed chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of acetone/ethanol solutions yields diffraction-quality crystals .

  • Data Collection : Use a Bruker D8 Venture diffractor (Mo Kα radiation, λ = 0.71073 Å).

  • Refinement : SHELXL (via OLEX2) refines anisotropic displacement parameters. Hydrogen atoms are placed geometrically (riding model) .

    Crystallographic Data
    Space Group: P2₁/c
    R₁: <0.05

Q. How do electronic effects of the propyl group influence the compound’s reactivity?

  • Methodological Answer :

  • Electron Density Analysis : DFT calculations (Gaussian 16, B3LYP/6-31G*) show the propyl chain donates electron density via hyperconjugation, stabilizing electrophilic substitution at the 5-amine position.
  • Experimental Validation : Compare reaction rates of propyl vs. methyl analogs in nucleophilic substitution (e.g., with benzyl bromide) .

Q. How can conflicting bioactivity data be resolved for thiadiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogen, methoxy) and test against target enzymes (e.g., antimicrobial assays).
  • Data Normalization : Use positive controls (e.g., ciprofloxacin) and statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., ring-opening) by precise temperature control .
  • Catalysis : Pd/C (5% w/w) in ethanol enhances reductive amination steps, achieving >85% yield .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer :

  • Purity Assessment : Recrystallize from ethanol/water (9:1) and analyze via HPLC (C18 column, 80:20 acetonitrile/water). Impurities (e.g., unreacted thiosemicarbazide) lower observed melting points .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic forms .

Methodological Tables

Physicochemical Properties
Molecular Formula: C₅H₉N₃S
Molecular Weight: 143.21 g/mol
Melting Point: 146–148°C
Solubility: DMSO >100 mg/mL
Key Synthetic Byproducts
Sulfoxide derivatives (if H₂O₂ is overused)
Ring-opened thiosemicarbazones (if pH <7)

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